Cas no 57774-78-4 (2,5-dimethylbenzene-1-carbothioamide)

2,5-Dimethylbenzene-1-carbothioamide is a substituted benzothioamide derivative characterized by its thiocarbonyl functional group attached to a dimethyl-substituted benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for the preparation of heterocyclic compounds and bioactive molecules. The presence of the carbothioamide group enhances reactivity in nucleophilic and cyclization reactions, while the dimethyl substitution pattern influences steric and electronic properties, offering selectivity in synthetic applications. Its stability under standard conditions and compatibility with common reagents make it a practical choice for exploratory chemistry and structure-activity relationship studies.
2,5-dimethylbenzene-1-carbothioamide structure
57774-78-4 structure
Product Name:2,5-dimethylbenzene-1-carbothioamide
CAS No:57774-78-4
MF:C9H11NS
MW:165.25534081459
CID:4653478
PubChem ID:12273968
Update Time:2025-05-20

2,5-dimethylbenzene-1-carbothioamide Chemical and Physical Properties

Names and Identifiers

    • 2,5-dimethylbenzene-1-carbothioamide
    • Inchi: 1S/C9H11NS/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5H,1-2H3,(H2,10,11)
    • InChI Key: XOVZUOHMKCSAHT-UHFFFAOYSA-N
    • SMILES: S=C(C1C=C(C)C=CC=1C)N

Computed Properties

  • Exact Mass: 165.06122053g/mol
  • Monoisotopic Mass: 165.06122053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 156
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 58.1Ų

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Additional information on 2,5-dimethylbenzene-1-carbothioamide

2,5-Dimethylbenzene-1-carbothioamide (CAS No: 57774-78-4)

2,5-Dimethylbenzene-1-carbothioamide, also known as thiocarbamide derivative, is a versatile organic compound with the molecular formula C9H13NCS. This compound belongs to the class of thioureas and has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields.

The structure of 2,5-dimethylbenzene-1-carbothioamide consists of a benzene ring substituted with two methyl groups at positions 2 and 5, and a carbothioamide group (-C(S)NH2) at position 1. This arrangement imparts the molecule with both aromatic stability and reactivity due to the presence of the thiourea functionality. The compound is typically synthesized through amination reactions or by modifying existing thiourea derivatives.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers. Its ability to act as a ligand in metal coordination chemistry has opened new avenues for its use in catalysis and sensing applications.

In terms of physical properties, 2,5-dimethylbenzene-1-carbothioamide is a crystalline solid with a melting point around 180°C. It is sparingly soluble in water but exhibits good solubility in polar organic solvents such as DMF and DMSO. These properties make it suitable for use in various organic synthesis reactions where precise control over solubility is required.

The chemical reactivity of this compound is primarily governed by the thiourea group, which can undergo nucleophilic substitution, condensation, and cyclization reactions under appropriate conditions. Recent research has demonstrated its utility in the synthesis of bioactive compounds, including antifungal and antibacterial agents.

In terms of applications, this compound has found use in agrochemicals, pharmaceutical intermediates, and specialty chemicals. Its role as an intermediate in the synthesis of herbicides and insecticides has been particularly noteworthy. Additionally, it has been explored for its potential in green chemistry processes due to its ability to facilitate catalytic cycles under mild conditions.

Safety considerations are essential when handling this compound due to its potential irritant properties. Proper personal protective equipment (PPE) should be used during synthesis and handling to minimize exposure risks.

In conclusion, CAS No: 57774-78-4, or 2,5-dimethylbenzene-1-carbothioamide, represents a valuable building block in modern organic chemistry with diverse applications across multiple industries. Ongoing research continues to uncover new uses for this compound, underscoring its importance in both academic and industrial settings.

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